cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C15H17FO3 . It has a molecular weight of 264.29 g/mol.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 264.29 g/mol. More specific physical and chemical properties are not available in the search results .Scientific Research Applications
1. Novel Synthesis Methods
A study by Toyota et al. (1996) presents a novel four-step method for preparing cis-2-fluorocyclopropane-1-carboxylic acid, starting from tert-butyl acrylate. This process involves initial formation of cis-2-phenylsulfinylcyclopropanecarboxylate, followed by fluorination, reductive desulfonylation, and acid-catalyzed hydrolysis (Toyota, Ono, Kaneko, & Hayakawa, 1996).
2. Structural Determination
Smith and Wermuth (2012) investigated the structures of compounds formed from the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines, revealing insights into the hydrogen-bonding patterns and molecular conformations (Smith & Wermuth, 2012).
3. ACE Inhibitor Potency
Turbanti et al. (1993) synthesized monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acids, evaluating their inhibitory activity against angiotensin-converting enzyme. This study highlights the potential of these compounds as novel ACE inhibitors (Turbanti et al., 1993).
4. Molecular Conformations in Solution
Yanaka et al. (1981) examined the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solutions using NMR and molecular orbital methods, providing valuable information on the preferred molecular conformations in these isomers (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).
5. Degradation Pathways in Microorganisms
Weyrauch et al. (2017) explored the conversion of CoA esters of isomers and analogs of cyclohexane derivatives in the anaerobic degradation of naphthalene by sulfate-reducing bacteria, contributing to our understanding of microbial degradation pathways (Weyrauch, Zaytsev, Stephan, Kocks, Schmitz, Golding, & Meckenstock, 2017).
6. Organofluorine Building Blocks
Bykova et al. (2018) focused on the benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane, providing access to new organofluorine building blocks. This research has implications for developing compounds with improved pharmacokinetic properties (Bykova, Al-Maharik, Slawin, Bühl, Lebl, & O'Hagan, 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-13-3-1-2-12(9-13)14(17)8-10-4-6-11(7-5-10)15(18)19/h1-3,9-11H,4-8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYFIAHAOFAGDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC(=CC=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.